N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide
Description
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide is a compound that combines the structural features of benzotriazole and pyrazole. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . The incorporation of benzotriazole into various molecular frameworks enhances their stability and reactivity, making them valuable in numerous chemical transformations .
Properties
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-13(11-6-8-15-16-11)14-7-3-9-19-12-5-2-1-4-10(12)17-18-19/h1-2,4-6,8H,3,7,9H2,(H,14,20)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLJYEJLESDPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCNC(=O)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide typically involves the reaction of benzotriazole with a suitable pyrazole derivative. One common method is the coupling of benzotriazole with N-acylglycines, followed by displacement of the benzotriazole with ammonia and cyclization of the resulting intermediates . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as samarium diiodide . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with molecular targets through non-covalent interactions such as π–π stacking and hydrogen bonding . These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the target enzyme or receptor and the biological context in which the compound is used .
Comparison with Similar Compounds
N-[3-(benzotriazol-1-yl)propyl]-1H-pyrazole-5-carboxamide can be compared with other benzotriazole derivatives such as:
2-aminobenzotriazole: Known for its improved antibacterial behavior when incorporated into other compounds.
Thiazolidinone benzotriazole derivatives: Exhibiting good antibacterial activities.
The uniqueness of this compound lies in its combined structural features of benzotriazole and pyrazole, which confer enhanced stability and reactivity, making it valuable in various chemical and biological applications .
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